

2,3-Dipalmitoyl-sn-glycerol CAS number and molecular weight

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Compound of Interest

Compound Name: 2,3-Dipalmitoyl-sn-glycerol

Cat. No.: B053276

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An In-depth Technical Guide to 2,3-Dipalmitoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dipalmitoyl-sn-glycerol**, a key diacylglycerol (DAG) involved in cellular signaling. This document details its chemical and physical properties, including its CAS number and molecular weight. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in studying signal transduction pathways, particularly the activation of Protein Kinase C (PKC). The guide also includes visualizations of the PKC signaling cascade and a representative experimental workflow to support researchers in their experimental design and execution.

Core Properties of 2,3-Dipalmitoyl-sn-glycerol

2,3-Dipalmitoyl-sn-glycerol is a specific stereoisomer of dipalmitin, a diacylglycerol where two palmitic acid molecules are esterified to a glycerol backbone. As a second messenger, it plays a crucial role in a variety of cellular processes.

Quantitative Data Summary

The fundamental properties of **2,3-Dipalmitoyl-sn-glycerol** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	6076-30-8	[1][2][3][4]
Molecular Formula	C ₃₅ H ₆₈ O ₅	[1][2][4]
Molecular Weight	568.91 g/mol	[1][3]
Alternate Name	(R)-1,2-Dipalmitin	[3]
Melting Point	67-70 °C	[3]
Storage Temperature	-20°C	[3]

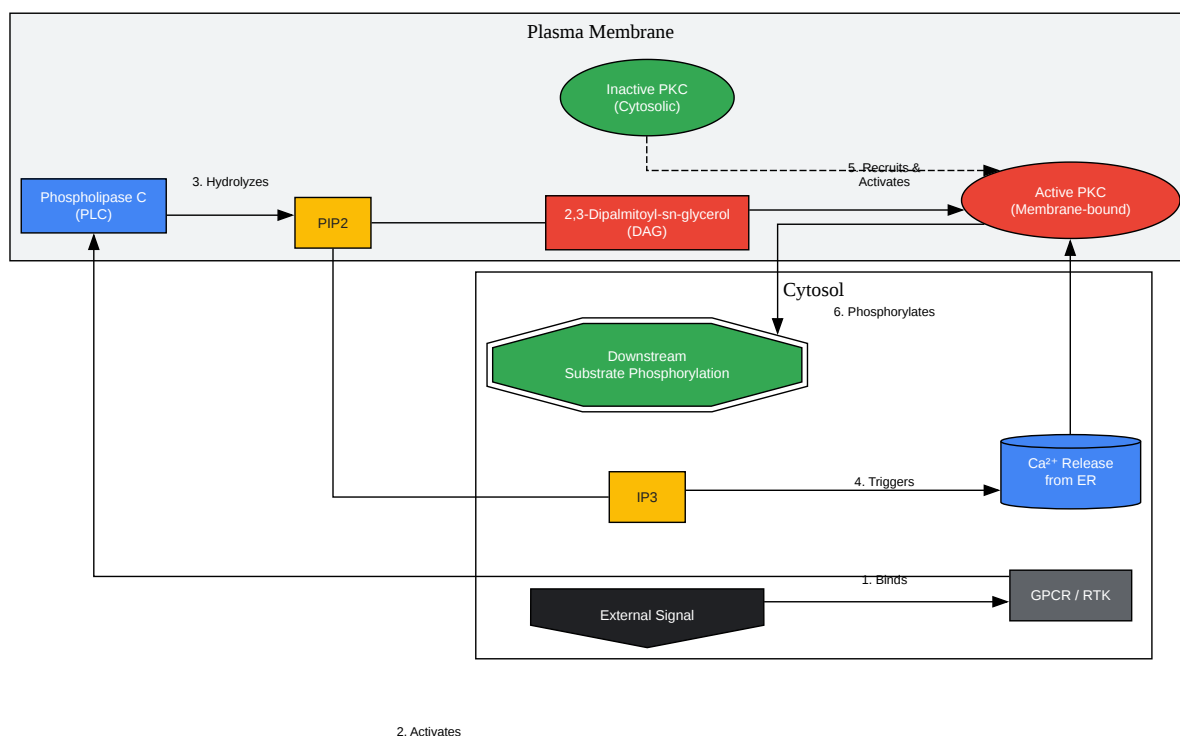
Biological Significance: Role in Signal Transduction

Diacylglycerols like **2,3-Dipalmitoyl-sn-glycerol** are critical lipid second messengers. Their primary and most studied role is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular functions including proliferation, differentiation, and apoptosis.

The activation of PKC by DAG is a cornerstone of cellular signaling. This process is initiated by the hydrolysis of membrane phospholipids, leading to the generation of DAG, which then recruits and activates PKC at the cell membrane. The specificity of this interaction is crucial for the precise control of cellular responses.

Protein Kinase C (PKC) Activation Pathway

The signaling cascade leading to and involving the activation of PKC by **2,3-Dipalmitoyl-sn-glycerol** is depicted below.



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Caption: PKC Activation by **2,3-Dipalmitoyl-sn-glycerol**.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2,3-Dipalmitoyl-sn-glycerol** and for assaying its activity in PKC activation.

Chemoenzymatic Synthesis of 2,3-Dipalmitoyl-sn-glycerol

The synthesis of a specific stereoisomer of a diacylglycerol can be challenging. A chemoenzymatic approach often provides high selectivity and yield. The following protocol is a representative method adapted from procedures for similar structured lipids.

Materials:

- sn-Glycerol-3-phosphate
- Palmitic Acid
- Immobilized Lipase (e.g., Novozym 435)
- Appropriate organic solvents (e.g., hexane, t-butanol)
- Buffer solutions
- Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

- **Enzymatic Hydrolysis:** Begin with a suitable protected glycerol precursor, such as sn-Glycerol-3-phosphate. Enzymatically hydrolyze the phosphate group using a phosphatase to yield sn-Glycerol. This ensures the correct stereochemistry at the sn-2 position.
- **Enzymatic Esterification (Step 1):** In a solvent system (e.g., t-butanol to minimize acyl migration), react sn-Glycerol with one equivalent of palmitic acid in the presence of an immobilized 1,3-specific lipase. This will selectively acylate the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group free, yielding 1,3-dipalmitoyl-sn-glycerol.
- **Protection of the sn-2 Hydroxyl Group:** Protect the free hydroxyl group at the sn-2 position using a suitable protecting group.

- Chemical or Enzymatic Acylation (Step 2): Acylate the now-free sn-1 and sn-3 hydroxyls with palmitic acid. This can be achieved chemically using palmitoyl chloride or enzymatically with a non-specific lipase.
- Deprotection: Remove the protecting group from the sn-2 position to yield 1,3-dipalmitoyl-sn-glycerol.
- Purification: Purify the final product using column chromatography on silica gel.

Note: The direct synthesis of **2,3-dipalmitoyl-sn-glycerol** is complex due to the preference of many enzymes for the primary hydroxyl groups. The above is a generalized approach and may require optimization.

Protein Kinase C (PKC) Activation Assay using Triton X-100 Mixed Micelles

This assay provides a reliable method to study the activation of PKC by diacylglycerols in a controlled, cell-free environment.

Materials:

- Purified Protein Kinase C
- **2,3-Dipalmitoyl-sn-glycerol**
- Phosphatidylserine (PS)
- Triton X-100
- [γ - ^{32}P]ATP
- PKC substrate peptide (e.g., histone H1)
- Assay buffer (containing Tris-HCl, MgCl_2 , CaCl_2)
- Stop solution (e.g., EDTA)
- Phosphocellulose paper

- Scintillation counter

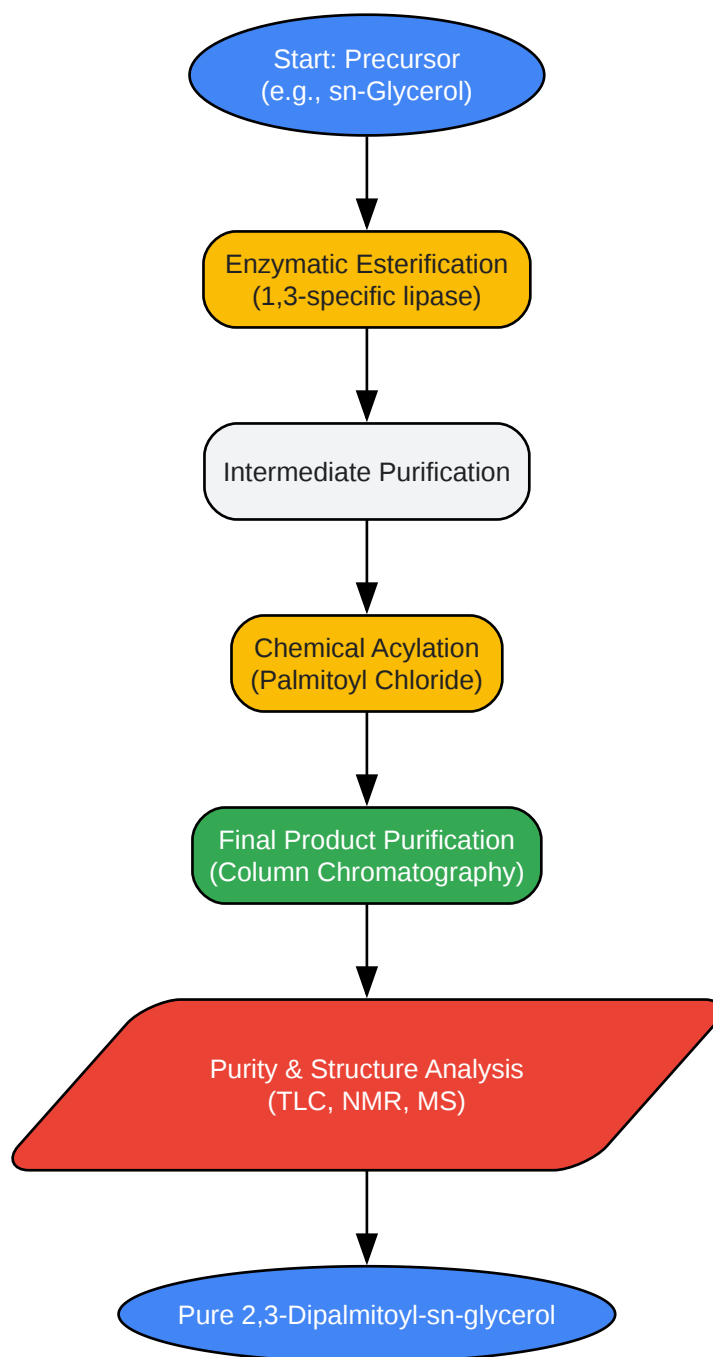
Procedure:

- Preparation of Mixed Micelles:
 - In a glass tube, prepare a solution of Triton X-100 in chloroform.
 - Add the desired amounts of **2,3-Dipalmitoyl-sn-glycerol** and phosphatidylserine (also in chloroform).
 - Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
 - Resuspend the lipid film in the assay buffer by vortexing to form mixed micelles.
- Reaction Setup:
 - In a microcentrifuge tube, combine the assay buffer, the prepared mixed micelles, and the PKC substrate peptide.
 - Add the purified PKC enzyme.
 - Initiate the reaction by adding $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
- Stopping the Reaction: Terminate the reaction by adding the stop solution.
- Measurement of Phosphorylation:
 - Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.
 - Wash the paper several times with phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Measure the radioactivity remaining on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Experimental Workflow and Data Visualization

To aid in the conceptualization of experimental procedures, the following diagrams illustrate a typical workflow for the synthesis and a logical diagram for data interpretation.

Workflow for Synthesis and Purity Analysis



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Caption: Chemoenzymatic Synthesis Workflow.

Concluding Remarks

2,3-Dipalmitoyl-sn-glycerol is a vital tool for researchers investigating lipid-mediated signal transduction. A thorough understanding of its properties and the availability of robust experimental protocols are essential for advancing our knowledge of the intricate roles of diacylglycerols in health and disease. This guide provides a foundational resource for scientists and professionals in the field, enabling more effective and reproducible research. The provided methodologies and diagrams are intended to serve as a starting point for experimental design, which may require further optimization based on specific research objectives and laboratory conditions.

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